molecular formula C12H10ClNOS B12932534 1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride

1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride

Cat. No.: B12932534
M. Wt: 251.73 g/mol
InChI Key: KMRGAGCDVFYCQL-UHFFFAOYSA-N
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Description

1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride is a heterocyclic compound that features a naphthalene ring fused with a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthoquinone with thioamides in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or thiazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1H-Naphtho[2,1-b][1,4]thiazin-2(3H)-one hydrochloride stands out due to its thiazine ring, which imparts distinct chemical reactivity and biological activity compared to other naphtho-fused heterocycles

Properties

Molecular Formula

C12H10ClNOS

Molecular Weight

251.73 g/mol

IUPAC Name

1H-benzo[f][1,4]benzothiazin-2-one;hydrochloride

InChI

InChI=1S/C12H9NOS.ClH/c14-11-7-15-10-6-5-8-3-1-2-4-9(8)12(10)13-11;/h1-6H,7H2,(H,13,14);1H

InChI Key

KMRGAGCDVFYCQL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC3=CC=CC=C32.Cl

Origin of Product

United States

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